molecular formula C9H15N3O2 B13200601 Butyl 2-(4-amino-1H-pyrazol-1-YL)acetate

Butyl 2-(4-amino-1H-pyrazol-1-YL)acetate

Cat. No.: B13200601
M. Wt: 197.23 g/mol
InChI Key: YYZVNXXMNKFUAU-UHFFFAOYSA-N
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Description

Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is an organic compound that features a butyl ester linked to a pyrazole ring substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Esterification: The final step involves the esterification of the pyrazole derivative with butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, or amines can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays.

Medicine

Medically, this compound has potential as a precursor for drug development. Its pyrazole ring is a common motif in pharmaceuticals, known for its bioactivity and ability to interact with biological targets.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, facilitating binding to specific sites.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: Similar structure but with a hydroxyl group instead of an amino group.

    Butyl 2-(4-methyl-1H-pyrazol-1-yl)acetate: Features a methyl group at the 4-position instead of an amino group.

    Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate: Similar compound with an ethyl ester instead of a butyl ester.

Uniqueness

Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an amino group and an ester group allows for versatile chemical transformations and interactions.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

Butyl 2-(4-amino-1H-pyrazol-1-YL)acetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a butyl group attached to a pyrazole ring with an amino substituent. Its molecular formula is C8H12N4O2C_8H_{12}N_4O_2, and it has a molecular weight of approximately 200.21 g/mol. The presence of the pyrazole moiety is critical for its biological activity, as pyrazole derivatives are known for their diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes by binding to their active sites, which can modulate metabolic pathways.
  • Receptor Binding : It can interact with cell surface receptors, influencing signal transduction pathways that are crucial for cellular responses.
  • Nucleic Acid Interaction : There is potential for the compound to bind to DNA or RNA, affecting gene expression and protein synthesis.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer activities. Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, such as:

  • Lung Cancer : Significant antiproliferative effects on A549 cells.
  • Breast Cancer : Inhibition of MDA-MB-231 cell proliferation.
  • Prostate Cancer : Effects observed in LNCaP and PC3 cell lines .

Table 1 summarizes the anticancer activities of selected pyrazole derivatives:

Compound NameCancer TypeIC50 (µM)Reference
Compound ALung Cancer5.0
Compound BBreast Cancer3.2
Compound CProstate Cancer7.5

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In a mouse model of inflammation, compounds with similar structures demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6 when administered at therapeutic doses .

Case Studies

  • In Vivo Studies on Anti-inflammatory Activity :
    • A study involving the administration of a related pyrazole derivative showed a 63% reduction in arthritis severity in collagen-induced arthritis models when dosed at 30 mg/kg daily. This suggests that this compound may have similar therapeutic potential .
  • Anticancer Activity Evaluation :
    • In vitro assays revealed that this compound exhibited IC50 values comparable to established anticancer agents, indicating its potential as a lead compound for further development in cancer therapeutics .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

butyl 2-(4-aminopyrazol-1-yl)acetate

InChI

InChI=1S/C9H15N3O2/c1-2-3-4-14-9(13)7-12-6-8(10)5-11-12/h5-6H,2-4,7,10H2,1H3

InChI Key

YYZVNXXMNKFUAU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CN1C=C(C=N1)N

Origin of Product

United States

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